1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple phenyl and ethenyl groups, which contribute to its stability and reactivity.
Preparation Methods
The synthesis of 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene typically involves multi-step organic reactions. One common method is the Witting-Horner reaction, which is used to form the ethenyl groups. This reaction involves the use of phosphonium ylides and carbonyl compounds under specific conditions to yield the desired product. Another method is the Sonogashira cross-coupling reaction, which involves the coupling of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst .
Chemical Reactions Analysis
1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene is primarily based on its ability to absorb and emit light When exposed to light of a specific wavelength, the compound’s electrons are excited to a higher energy stateThis property is exploited in various applications, including imaging and detection .
Comparison with Similar Compounds
1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene can be compared to other similar compounds such as:
1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP): Both compounds are used as fluorescent reagents, but POPOP is known for its high Stokes shift and photostability in various solvents.
2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile (TPE-TPA-FN): This compound also exhibits aggregation-induced emission, making it useful for imaging applications.
Properties
CAS No. |
917762-09-5 |
---|---|
Molecular Formula |
C78H58 |
Molecular Weight |
995.3 g/mol |
IUPAC Name |
1,4-bis[2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C78H58/c1-7-19-59(20-8-1)31-35-63-39-47-69(48-40-63)75(67-27-15-5-16-28-67)77(71-51-43-65(44-52-71)37-33-61-23-11-3-12-24-61)73-55-57-74(58-56-73)78(72-53-45-66(46-54-72)38-34-62-25-13-4-14-26-62)76(68-29-17-6-18-30-68)70-49-41-64(42-50-70)36-32-60-21-9-2-10-22-60/h1-58H |
InChI Key |
MJHSXLZGIIMPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C=CC4=CC=CC=C4)C5=CC=C(C=C5)C(=C(C6=CC=CC=C6)C7=CC=C(C=C7)C=CC8=CC=CC=C8)C9=CC=C(C=C9)C=CC1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.